Enzymatic Esterification Yields of 9-Undecyn-1-ol vs. 10-Undecyn-1-ol with Pentanoic Acid
A study on lipase specificity demonstrated that the position of the acetylenic bond in a C11 alcohol chain significantly influences the efficiency of enzymatic esterification [1]. When esterified with pentanoic acid, 10-undecyn-1-ol (terminal alkyne) achieved high yields ranging from 78% to 97% using various lipases [1]. This contrasts with the performance of the structurally distinct 9-undecyn-1-ol, whose internal alkyne position may alter its interaction with the enzyme's active site, leading to different kinetic outcomes that must be validated empirically. Direct comparative data for 9-undecyn-1-ol in this exact assay are not available; this evidence highlights the need for independent verification and serves as a caution against direct substitution.
| Evidence Dimension | Esterification yield with pentanoic acid |
|---|---|
| Target Compound Data | Not available in this study |
| Comparator Or Baseline | 10-Undecyn-1-ol: 78-97% yield |
| Quantified Difference | N/A (Data gap for 9-undecyn-1-ol) |
| Conditions | Enzymatic esterification with pentanoic acid using various lipase preparations (Lipase AY-30, Lipolase 100T, etc.) |
Why This Matters
This underscores that different isomers exhibit distinct reactivities; procurement decisions cannot assume interchangeability and must be guided by isomer-specific validation.
- [1] Lie Ken Jie, M. S., & Xun, F. (1998). Lipase specificity toward some acetylenic and olefinic alcohols in the esterification of pentanoic and stearic acids. Lipids, 33(9), 861-868. View Source
